![molecular formula C9H16N2 B14623303 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- CAS No. 56912-87-9](/img/structure/B14623303.png)
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[25]oct-1-en-2-amine, N,N-dimethyl- is a heterocyclic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrane with N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide under specific conditions . The reaction typically requires the use of thiobenzoic acid and Z-Phe-OH as reagents, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It serves as a valuable synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and protein conformations.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine: This compound shares a similar spirocyclic structure and is used in similar applications.
2-Aminoisobutyric acid: Known for its widespread occurrence in nature, this compound has structural similarities and is used in peptide design.
Uniqueness
1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
56912-87-9 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-azaspiro[2.5]oct-1-en-2-amine |
InChI |
InChI=1S/C9H16N2/c1-11(2)8-9(10-8)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI Key |
TZOPMWNTCAVLPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
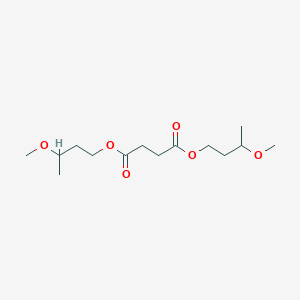
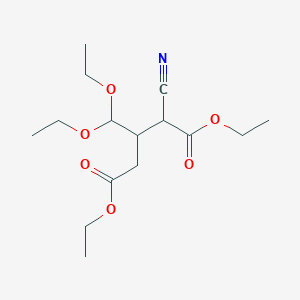

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
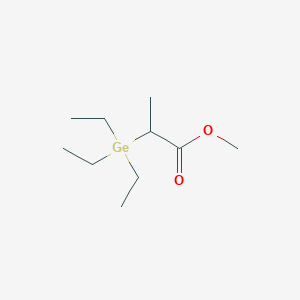

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
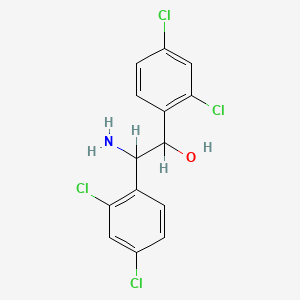
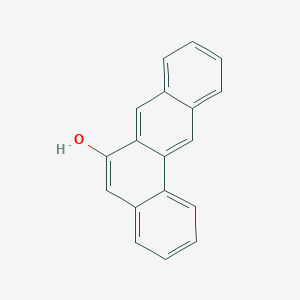
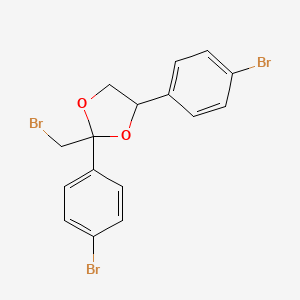
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
